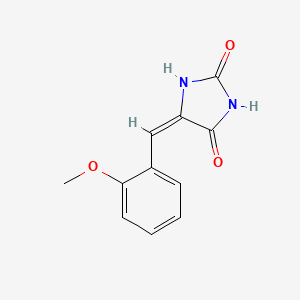

5-(o-Methoxybenzylidene)hydantoin

CAS No.: 21730-69-8

Cat. No.: VC1818914

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21730-69-8 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | (5E)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)6-8-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15)/b8-6+ |

| Standard InChI Key | YOFKIDCKEYKPNO-SOFGYWHQSA-N |

| Isomeric SMILES | COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2 |

| SMILES | COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |

| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |

Introduction

Chemical Properties

Molecular Structure and Identification

5-(o-Methoxybenzylidene)hydantoin can be identified through various chemical identifiers. Its standard InChI is InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)6-8-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15), and its standard InChIKey is YOFKIDCKEYKPNO-UHFFFAOYSA-N.

The canonical SMILES notation for this compound is COC1=CC=CC=C1C=C2C(=O)NC(=O)N2, providing a linear string representation of its molecular structure. The compound is registered in chemical databases with identifiers such as PubChem Compound ID 152428.

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the structural characteristics of 5-(o-Methoxybenzylidene)hydantoin. While specific spectral data for this exact compound is limited in the available research, general patterns can be inferred from related benzylidene hydantoin derivatives.

In 1H NMR analysis, similar compounds typically display characteristic signals including a singlet for the methoxy group protons around 3.7-3.9 ppm, aromatic proton signals in the 6.8-7.8 ppm range, and signals corresponding to the NH protons of the hydantoin ring at higher chemical shifts . The benzylidene methine proton typically appears as a distinctive singlet in the range of 6.39-6.48 ppm .

For 13C NMR spectroscopy, characteristic signals would include carbonyl carbon resonances above 160 ppm, aromatic carbon signals in the 110-140 ppm range, and a methoxy carbon signal around 55-56 ppm .

Synthesis Methods

Knoevenagel Condensation

The primary synthetic route for 5-(o-Methoxybenzylidene)hydantoin is the Knoevenagel condensation reaction between hydantoin and o-methoxybenzaldehyde. This approach is analogous to the synthesis of other 5-(heteroarylmethylene)hydantoins documented in the literature .

A general synthetic procedure involves:

-

Dissolving hydantoin in water at elevated temperatures (approximately 70°C)

-

Adding a base catalyst such as ethanolamine

-

Dropwise addition of o-methoxybenzaldehyde (dissolved in ethanol)

-

Refluxing the reaction mixture for several hours

-

Cooling to room temperature to induce precipitation of the product

-

Collection of the precipitate via filtration, followed by washing and drying

In some cases, addition of a few drops of concentrated HCl may be necessary to facilitate precipitation of the product, as observed with similar compounds .

Reaction Conditions and Optimization

The efficiency of the synthesis can be significantly influenced by various reaction parameters. Based on studies of similar hydantoin derivatives, the following conditions appear optimal:

-

Molar ratios: Employing 1.2 to 1.5 moles of aldehyde per mole of hydantoin typically enhances yield

-

Catalyst selection: Ammonium salts (0.8 to 1.2 moles per mole of hydantoin) have proven effective for similar reactions

-

Pressure considerations: While reactions typically proceed at normal pressure, adjustments may be beneficial depending on reactant volatility

-

Temperature control: Reflux conditions are generally necessary to drive the reaction to completion

For comparison, the synthesis of the para-substituted isomer, 5-(4'-methoxybenzylidene)-hydantoin, has been reported to achieve yields of up to 95% under optimized conditions . This suggests comparable high yields may be achievable for 5-(o-Methoxybenzylidene)hydantoin through careful optimization of reaction parameters.

Biological Activities

Structure-Activity Relationships

The specific positioning of the methoxy group at the ortho position creates a unique three-dimensional structure that influences the compound's biological activity profile. Structure-activity relationship studies of similar compounds indicate that:

-

Substituent positioning on the benzene ring significantly impacts binding affinity to biological targets

-

The methoxy group contributes to enhanced lipophilicity and may influence membrane permeability

-

The hydantoin ring can form critical hydrogen bonds with protein targets

-

The benzylidene double bond creates a rigid structure that may be important for molecular recognition

Research on arylidenehydantoin compounds has shown that they can interact with the hinge region of kinases through hydrogen bonding and occupy hydrophobic regions, making them effective as small molecule kinase inhibitors (SMKIs).

Comparative Analysis

Comparison with Related Hydantoin Derivatives

To better understand the unique properties of 5-(o-Methoxybenzylidene)hydantoin, a comparative analysis with structurally related compounds is valuable:

| Compound | Structural Feature | Unique Activity/Property |

|---|---|---|

| 5-(o-Methoxybenzylidene)hydantoin | o-Methoxy substitution | Notable anti-inflammatory potential |

| 5-(p-Methoxybenzylidene)hydantoin | p-Methoxy substitution | Enhanced antimicrobial activity |

| 5-Benzylidenehydantoin | No methoxy substitution | General hydantoin properties |

| 5-(p-Methylbenzylidene)hydantoin | p-Methyl substitution | Potential analgesic effects |

| 5-(3,4-Methylenedioxybenzylidene)hydantoin | Methylenedioxy group | Broader spectrum of activities |

The ortho-positioning of the methoxy group in 5-(o-Methoxybenzylidene)hydantoin creates distinct electronic and steric effects that differentiate it from its para-substituted isomer, potentially leading to unique biological interaction profiles.

Structure-Property Relationships

The positioning of the methoxy group in 5-(o-Methoxybenzylidene)hydantoin influences several key properties:

Research Applications

Current Research Trends

Current research involving 5-(o-Methoxybenzylidene)hydantoin and related compounds focuses on several key areas:

-

Medicinal chemistry applications: Investigation as potential drug candidates, particularly as enzyme inhibitors

-

Structure-activity relationship studies: Understanding how structural modifications affect biological activity

-

Synthetic methodology development: Creation of more efficient and environmentally friendly synthesis methods

-

Biological activity screening: Evaluation against various biological targets to identify new therapeutic applications

The compound's versatile structure makes it amenable to various modifications, allowing researchers to fine-tune properties for specific applications.

Future Prospects

The future research landscape for 5-(o-Methoxybenzylidene)hydantoin may include:

-

Detailed mechanistic studies of its interactions with specific biological targets

-

Development of derivatives with enhanced potency or selectivity

-

Investigation of potential combination therapies with established drugs

-

Exploration of novel applications beyond currently studied therapeutic areas

-

Advanced computational studies to predict properties and activities

As analytical techniques and computational methods continue to advance, we can anticipate more detailed insights into the structure, properties, and potential applications of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume